25,26,27,28-Tetrapropoxycalix[4]arene
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Overview
Description
25,26,27,28-Tetrapropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. These compounds are known for their unique three-dimensional structures, which allow them to act as molecular hosts in various chemical and biological applications .
Preparation Methods
The synthesis of 25,26,27,28-Tetrapropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
25,26,27,28-Tetrapropoxycalix4arene undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups, such as phosphine oxide or phosphinic acid groups, to enhance its solubility and complexation properties.
Complexation Reactions: It forms supramolecular complexes with various guest molecules, including uracils and metal ions, through hydrogen bonding and π-π interactions
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
25,26,27,28-Tetrapropoxycalix4arene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 25,26,27,28-Tetrapropoxycalix4arene involves its ability to form stable host-guest complexes. The phenolic units and propoxy groups provide a hydrophobic cavity that can encapsulate guest molecules. Hydrogen bonding and π-π interactions play a crucial role in stabilizing these complexes. The molecular targets and pathways involved depend on the specific guest molecule and the application .
Comparison with Similar Compounds
25,26,27,28-Tetrapropoxycalix4arene is unique due to its specific substitution pattern and the presence of propoxy groups, which enhance its solubility and complexation properties. Similar compounds include:
- 25,26,27,28-Tetrahydroxycalix 4arene : Lacks the propoxy groups and has different solubility and complexation characteristics .
- 5,17-Diformyl-25,26,27,28-Tetrapropoxycalix 4arene : Contains formyl groups that provide additional sites for chemical modification .
- Calixarene-monophosphines : These compounds have phosphine groups attached to the calixarene upper rim, offering different complexation properties .
Properties
IUPAC Name |
25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-5-21-41-37-29-13-9-14-30(37)26-32-16-11-18-34(39(32)43-23-7-3)28-36-20-12-19-35(40(36)44-24-8-4)27-33-17-10-15-31(25-29)38(33)42-22-6-2/h9-20H,5-8,21-28H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMWZTYFKKFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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